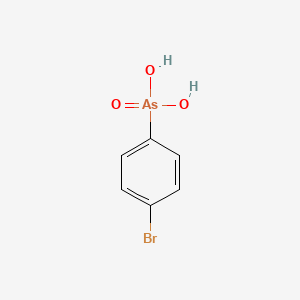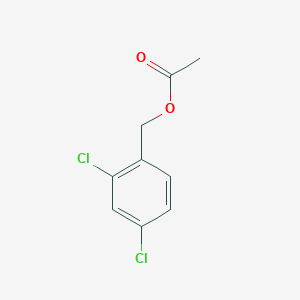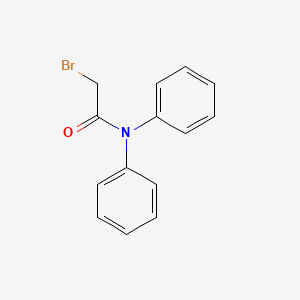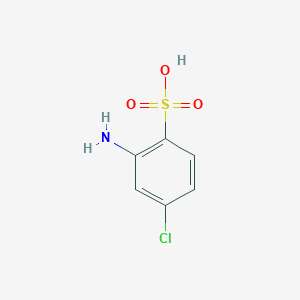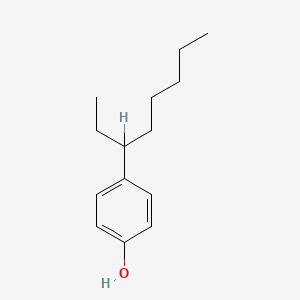
4-(1-Ethylhexyl)phenol
Overview
Description
4-(1-Ethylhexyl)phenol: is an organic compound with the molecular formula C14H22O. It is a type of substituted phenol, where the phenol group is attached to a 1-ethylhexyl group at the para position. This compound is known for its versatility and is used in various industrial applications, including as a surfactant, lubricant, and antioxidant .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation Reaction: One common method for preparing 4-(1-Ethylhexyl)phenol involves the alkylation of phenol with 1-ethylhexanol under acidic conditions.
Esterification Reaction: Another method involves the esterification of phenol with ethylhexyl acetate, followed by heating and acid removal to yield this compound.
Industrial Production Methods: In industrial settings, the alkylation method is often preferred due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors where phenol and 1-ethylhexanol are mixed with an acid catalyst. The mixture is heated to facilitate the reaction, and the product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(1-Ethylhexyl)phenol can undergo oxidation reactions to form quinones.
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Electrophilic Aromatic Substitution: The hydroxyl group in this compound activates the aromatic ring towards electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7), Potassium nitrosodisulfonate (Fremy’s salt)
Reduction: Sodium borohydride (NaBH4)
Electrophilic Substitution: Halogens (e.g., Cl2, Br2), Nitric acid (HNO3), Sulfuric acid (H2SO4)
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound
Scientific Research Applications
Chemistry: 4-(1-Ethylhexyl)phenol is used as a precursor in the synthesis of various polymers and resins. It is also employed as a stabilizer in the production of plastics and rubber .
Biology and Medicine: Research has shown that phenolic compounds, including this compound, possess antioxidant properties. These compounds can reduce oxidative stress in biological systems, making them potential candidates for therapeutic applications .
Industry: In the industrial sector, this compound is used as a surfactant, lubricant, and antioxidant. It is also utilized in the production of plasticizers, dyes, and other chemical intermediates .
Mechanism of Action
The mechanism of action of 4-(1-Ethylhexyl)phenol primarily involves its antioxidant properties. The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues . Additionally, this compound can interact with various molecular targets, including enzymes and receptors, to modulate biological pathways involved in inflammation and cell signaling .
Comparison with Similar Compounds
Phenol: The parent compound of 4-(1-Ethylhexyl)phenol, known for its antiseptic and disinfectant properties.
p-Cresol: A methyl-substituted phenol with similar chemical reactivity but different industrial applications.
p-Nonylphenol: Another alkyl-substituted phenol used as a surfactant and in the production of detergents.
Uniqueness: this compound is unique due to its specific alkyl substitution, which imparts distinct physical and chemical properties. This substitution enhances its solubility in organic solvents and its effectiveness as a surfactant and antioxidant .
Properties
IUPAC Name |
4-octan-3-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-3-5-6-7-12(4-2)13-8-10-14(15)11-9-13/h8-12,15H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKRSEBIQIUEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865699 | |
| Record name | 4-(Octan-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3307-00-4 | |
| Record name | 4-(1-Ethylhexyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3307-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(1-Ethylhexyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003307004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-(1-ethylhexyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


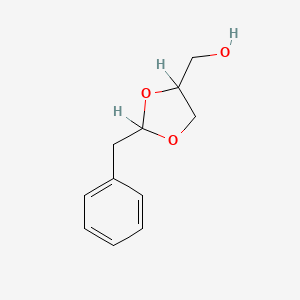
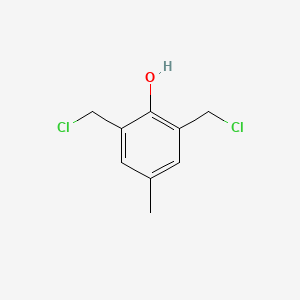
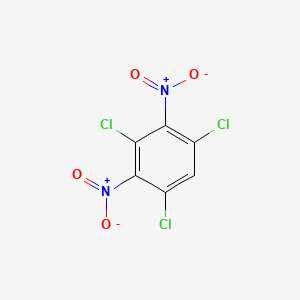
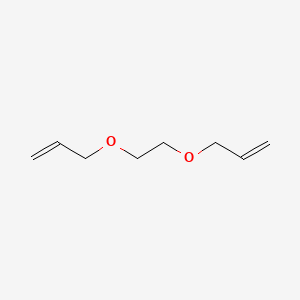

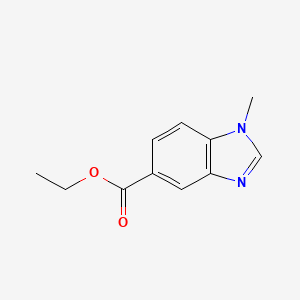
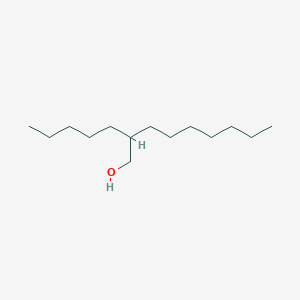
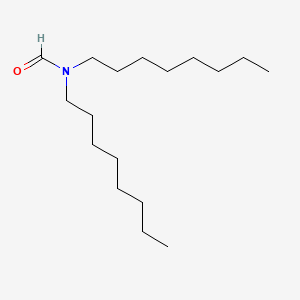
![Ethyl 2-[(aminocarbonyl)amino]acetate](/img/structure/B1596057.png)
